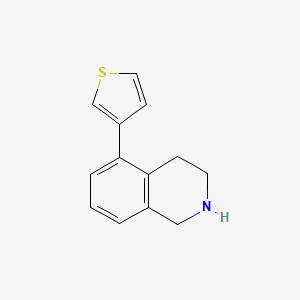

5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

描述

属性

IUPAC Name |

5-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-2-10-8-14-6-4-13(10)12(3-1)11-5-7-15-9-11/h1-3,5,7,9,14H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNAYGZLWJTWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pictet–Spengler Cyclization

The Pictet–Spengler reaction remains the cornerstone for synthesizing tetrahydroisoquinoline derivatives, including 5-THIQs. This method involves the condensation of phenylethylamine derivatives with aldehydes or ketones, followed by acid-catalyzed cyclization to form the heterocyclic core.

- Initial formation of an iminium ion from the amine and aldehyde.

- Electrophilic aromatic cyclization facilitated by acid catalysis, leading to the tetrahydroisoquinoline scaffold.

- Incorporation of thiophen-3-yl groups at the 5-position can be achieved by selecting aldehyde precursors bearing the thiophen-3-yl moiety or by functionalizing the aromatic ring post-cyclization.

Bischler–Nepieralski Cyclization

This method involves cyclization of β-phenylethylamides under dehydrating conditions, typically using phosphoryl chloride (POCl₃), to generate dihydroisoquinoline intermediates, which can be reduced to tetrahydroisoquinoline derivatives.

- Amide activation by POCl₃.

- Intramolecular cyclization forming the dihydroisoquinoline ring.

- Subsequent reduction yields the tetrahydroisoquinoline core.

- Suitable for synthesizing 5-THIQs with specific substituents, including thiophen-3-yl groups, by starting from appropriately substituted amides.

Enantioselective Synthesis Using Chiral Catalysts

Chiral catalysts such as (R)-TRIP or (S)-BINOL derivatives facilitate enantioselective Pictet–Spengler reactions, enabling the synthesis of optically pure 5-THIQs with thiophen-3-yl substituents.

- High enantioselectivity.

- Precise control over stereochemistry, essential for biological activity.

Biomimetic and Multi-Component Reactions (MCR)

Recent approaches employ multicomponent reactions under solvent-free conditions, combining aromatic aldehydes, amines, and nitriles to synthesize 5-THIQ derivatives efficiently.

- Rong et al. utilized a multicomponent reaction (MCR) involving aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile to produce 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, which can be tailored to include thiophen-3-yl groups.

Specific Preparation Methods for this compound

Synthesis via Pictet–Spengler Reaction with Thiophen-3-yl Aldehydes

- Use of 3-thiophenecarboxaldehyde or 3-thiophenemethanol derivatives as aldehyde components.

- Condensation with phenylethylamine derivatives under acidic conditions (e.g., TFA, BF₃·OEt₂).

- Cyclization yields the 5-THIQ with a thiophen-3-yl substituent at the 5-position.

- Microwave-assisted Pictet–Spengler reactions have been successfully employed to accelerate the cyclization process, achieving high yields within minutes.

- For example, reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 3-thiophenecarboxaldehyde under microwave irradiation produced the desired 5-THIQ in 98% yield.

Bischler–Nepieralski Cyclization of Thiophen-3-yl-Substituted Amides

- Synthesis of N-arylacetamides bearing the thiophen-3-yl group.

- Cyclization using POCl₃ to form dihydroisoquinoline intermediates.

- Reduction with NaBH₄ or catalytic hydrogenation to obtain the tetrahydroisoquinoline.

- This approach has been used to prepare N-substituted 5-THIQs with thiophen-3-yl groups, providing access to enantiopure compounds via chiral auxiliaries or catalysts.

Enantioselective Synthesis via Chiral Catalysis

- Use of chiral catalysts such as (R)-TRIP or (S)-BINOL in asymmetric Pictet–Spengler reactions.

- Starting from thiophen-3-yl substituted aldehydes and phenylethylamine derivatives.

- Enantioselective synthesis of 5-THIQ derivatives with thiophen-3-yl groups has been achieved, with high enantiomeric excesses (>90%) reported.

Multicomponent and One-Pot Reactions

- Combining aromatic aldehydes, amines, and nitriles or ketones in a single reaction vessel.

- Use of microwave irradiation or solvent-free conditions accelerates the process.

- These methods have been optimized for high yields (85–97%) and operational simplicity, suitable for synthesizing diverse 5-THIQ derivatives, including those with thiophen-3-yl substituents.

Data Summary and Comparative Table

| Preparation Method | Key Reagents & Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Pictet–Spengler with thiophen-3-yl aldehyde | Thiophen-3-carboxaldehyde, phenylethylamine, acid catalyst | 98% | Rapid, high yield, versatile | Requires specific aldehyde derivatives |

| Bischler–Nepieralski cyclization | Thiophen-3-yl amides, POCl₃, reduction agents | 70–85% | Good for enantiopure synthesis, scalable | Harsh conditions, need for chiral auxiliaries |

| Enantioselective catalysis (chiral catalysts) | Thiophen-3-yl aldehyde, phenylethylamine, chiral catalyst | >90% enantiomeric excess | High stereocontrol, high selectivity | Cost of chiral catalysts, optimization needed |

| Multicomponent reactions (MCR) | Aromatic aldehyde, amines, nitriles, microwave or solvent-free | 85–97% | Operational simplicity, high throughput | Substrate scope limited to compatible functional groups |

Notable Research Findings

- Microwave-assisted Pictet–Spengler reactions significantly reduce reaction times and improve yields for 5-THIQ synthesis with thiophen-3-yl groups.

- Chiral auxiliary and catalyst approaches enable enantioselective synthesis, crucial for biological activity.

- Bischler–Nepieralski cyclization provides a robust route for N-substituted 5-THIQs, including thiophen-3-yl derivatives, with potential for scale-up.

- Multicomponent reactions offer a versatile platform for rapid synthesis of diverse 5-THIQ analogs, including functionalized derivatives.

化学反应分析

Types of Reactions: 5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxidized derivatives, such as quinones.

Reduction: Reduction reactions can reduce the compound to its corresponding amines or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups onto the thiophene or tetrahydroisoquinoline rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Derivatives with different functional groups on the thiophene or tetrahydroisoquinoline rings.

科学研究应用

5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology: It may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions and signaling pathways.

Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism by which 5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Core Structure and Substituent Variations

The following table compares 5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline with key analogs from the literature:

Structural and Electronic Effects

- Thiophene vs.

- Substituent Position: The 5-position substitution in tetrahydroisoquinolines (as in the target compound) may sterically hinder interactions compared to 6,7-dihydroxy substituents in CKD712 .

生物活性

5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroisoquinoline core substituted with a thiophene ring, which may enhance its pharmacological properties compared to other derivatives lacking this feature. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉NS. The unique structure allows for various chemical transformations and interactions with biological targets. Its synthesis can be achieved through multiple methods including Pictet–Spengler reactions and multicomponent reactions, which facilitate the functionalization of the tetrahydroisoquinoline scaffold .

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, making it a candidate for developing therapeutic agents targeting neurological disorders such as depression and anxiety. Preliminary studies suggest that this compound exhibits binding affinity to various receptors involved in neuropharmacology .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted the synthesis of tetrahydroisoquinoline derivatives that demonstrated significant anti-proliferative activity against several human cancer cell lines including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal cancer (HCT-116). The results showed that specific derivatives exhibited IC50 values ranging from 0.9 to 10.7 μM against KRas inhibition in colorectal cancer cell lines .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, influencing various biological processes. For instance, it has been suggested that the thiophene substitution enhances its interaction with biological receptors compared to other tetrahydroisoquinolines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of THIQ derivatives. A comparison of several related compounds shows how variations in substituents can impact their pharmacological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Exhibits neuroprotective effects |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Potential antioxidant activity |

| 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 5 | Demonstrates anti-inflammatory properties |

| This compound | Thiophene substitution | Enhanced pharmacological profile |

This table illustrates how structural modifications can lead to diverse biological activities among THIQ analogs.

Case Studies and Research Findings

Several studies have provided insights into the biological potential of THIQ derivatives:

- Neuropharmacological Studies : Initial investigations revealed that THIQ compounds could potentially serve as antidepressants due to their interaction with serotonin receptors .

- Anticancer Research : A study focusing on colorectal cancer cell lines demonstrated that compounds derived from THIQ exhibited significant anti-cancer properties through KRas inhibition . The findings indicated a promising avenue for further research into their therapeutic applications.

- Inhibition Studies : Another study reported on the direct inhibition of Factor Xa by THIQ derivatives showing potential as anticoagulants . The structural modifications were found to significantly influence their potency.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization strategies such as the Pictet-Spengler reaction, where a β-arylethylamine precursor reacts with a carbonyl compound under acidic conditions. For the thiophene-substituted derivative, thiophen-3-ylaldehyde or its equivalents are used to introduce the heteroaromatic moiety. Key intermediates (e.g., tetrahydroisoquinoline precursors) are characterized via - and -NMR to confirm regiochemistry and purity. Mass spectrometry (HRMS) is employed to verify molecular weights. For example, thiophene-containing intermediates in related compounds were synthesized using cross-coupling reactions (e.g., Suzuki-Miyaura) to attach heterocyclic groups .

Q. What biological activities are associated with tetrahydroisoquinoline (THIQ) scaffolds, and how does the thiophene substituent influence these properties?

- Methodological Answer : THIQs are recognized as "privileged scaffolds" in medicinal chemistry due to their broad-spectrum bioactivity, including antiviral, anticancer, and neuroprotective effects. The thiophene substituent enhances electron-rich aromatic interactions, potentially improving binding affinity to targets like kinases or GPCRs. Researchers assess bioactivity via in vitro assays (e.g., enzyme inhibition, cell viability assays) and compare structure-activity relationships (SAR) with non-thiophene analogues. For instance, THIQ derivatives with heterocyclic substituents showed improved potency in anti-inflammatory models compared to parent compounds .

Q. Which analytical techniques are critical for confirming the structural integrity of 5-Thiophen-3-yl-THIQ derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, a related triazolo-isoquinoline derivative was resolved with an R factor of 0.041, confirming bond lengths and angles . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are used to validate molecular connectivity, particularly for distinguishing regioisomers of thiophene-substituted compounds .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the synthesis of chiral 5-Thiophen-3-yl-THIQ derivatives?

- Methodological Answer : Diastereoselectivity is controlled via chiral auxiliaries or asymmetric catalysis. For example, using enantiopure amines in the Pictet-Spengler reaction can induce stereoselectivity at the C1 position of THIQs. Solvent polarity (e.g., dichloroethane vs. methanol) and temperature gradients are systematically varied to enhance enantiomeric excess (ee). Recent studies achieved >90% ee for THIQ-carboxylic acids using chiral phosphoric acid catalysts .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for THIQ-based compounds?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Researchers employ:

- Metabolic profiling : LC-MS/MS to identify oxidative metabolites of the thiophene moiety.

- Prodrug modification : Masking polar groups (e.g., phosphonate esters) to improve membrane permeability .

- In silico modeling : Molecular dynamics simulations to predict binding modes altered by metabolic transformations. For instance, THIQ-phosphonic acids showed improved in vivo efficacy after ester prodrug modification .

Q. How can computational methods guide the design of 5-Thiophen-3-yl-THIQ derivatives with enhanced target selectivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the thiophene ring. Molecular docking (e.g., AutoDock Vina) screens virtual libraries against target proteins (e.g., kinases), prioritizing compounds with optimal binding energies. For example, thiophene-THIQ hybrids targeting PARP1 were optimized using free-energy perturbation (FEP) simulations to refine substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。